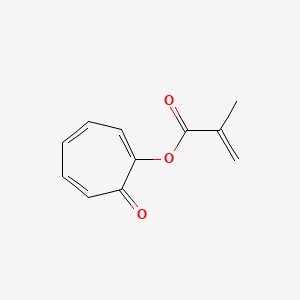
(1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a complex organic compound that features a purine base attached to a cyclopentene ring. This compound is structurally related to nucleosides, which are fundamental components of nucleic acids like DNA and RNA. The presence of the purine base suggests potential biological activity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol typically involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions.
Functional Group Modifications: Hydroxyl and amino groups are introduced through selective reduction and amination reactions.
Industrial Production Methods
Industrial production of such compounds often involves:
Large-Scale Synthesis: Utilizing batch reactors for the cyclization and substitution reactions.
Purification: Techniques like crystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods such as NMR, HPLC, and mass spectrometry ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the purine base or the cyclopentene ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and alcohols.
Major Products
The major products formed from these reactions include modified nucleosides, which can have different biological activities and properties.
科学的研究の応用
Chemistry
Synthesis of Nucleoside Analogues: Used in the development of antiviral and anticancer drugs.
Study of Reaction Mechanisms: Helps in understanding the behavior of nucleosides under various conditions.
Biology
DNA and RNA Research: Used as probes or markers in genetic studies.
Enzyme Studies: Investigates the interaction with enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Potential use in the treatment of viral infections.
Cancer Therapy: Development of drugs targeting specific pathways in cancer cells.
Industry
Pharmaceutical Manufacturing: Production of nucleoside-based drugs.
Biotechnology: Used in the development of diagnostic tools and assays.
作用機序
The mechanism of action of (1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol involves:
Molecular Targets: Interaction with nucleic acids and enzymes involved in DNA/RNA synthesis.
Pathways: Inhibition of viral replication or cancer cell proliferation by interfering with nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure.
Guanosine: Another purine nucleoside with comparable properties.
Synthetic Nucleoside Analogues: Compounds like zidovudine and acyclovir.
Uniqueness
Structural Features: The specific configuration and functional groups make it unique.
Biological Activity: Potential for unique interactions with biological targets.
This article provides a comprehensive overview of (1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
156407-85-1 |
|---|---|
分子式 |
C11H13N5O3 |
分子量 |
263.25 g/mol |
IUPAC名 |
(1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m0/s1 |
InChIキー |
XUGWUUDOWNZAGW-CNUIFLNQSA-N |
異性体SMILES |
C1=C([C@@H]([C@@H]([C@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |
正規SMILES |
C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
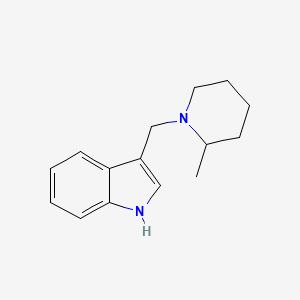
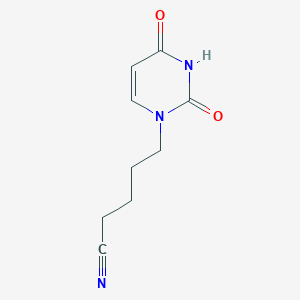

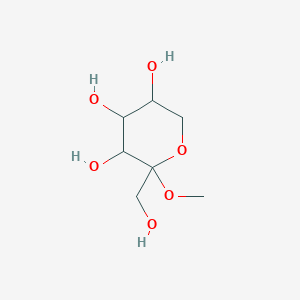
![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
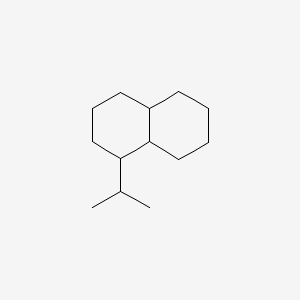
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
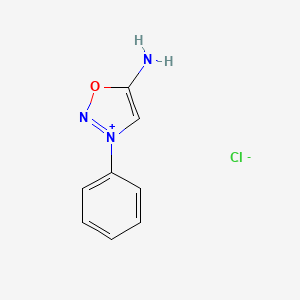
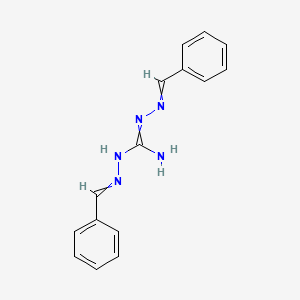
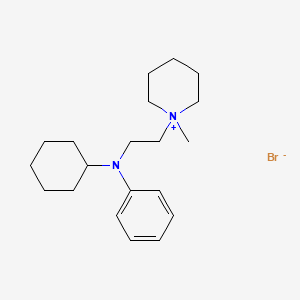

![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)
